molecular formula C6HBrF3NO2 B1387234 2-Bromo-3,4,5-trifluoro-1-nitrobenzene CAS No. 1020718-01-7

2-Bromo-3,4,5-trifluoro-1-nitrobenzene

Cat. No.: B1387234
CAS No.: 1020718-01-7
M. Wt: 255.98 g/mol
InChI Key: RISQAVRTASTTPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-3,4,5-trifluoro-1-nitrobenzene is an organic compound with the molecular formula C6HBrF3NO2. It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, fluorine, and nitro groups. This compound is of significant interest in various fields of research due to its unique chemical properties and reactivity.

Mechanism of Action

Mode of Action

The mode of action of 2-Bromo-3,4,5-trifluoro-1-nitrobenzene is likely through electrophilic aromatic substitution . In this process, the electrophile (the nitro group in this case) forms a sigma-bond with the benzene ring, generating a positively charged intermediate . The exact changes resulting from this interaction would depend on the specific biological target and context.

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and be bbb permeant . Its lipophilicity (Log Po/w) is estimated to be 1.35 (iLOGP) and 2.74 (XLOGP3) .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its stability may be affected by temperature, as it is recommended to be stored in a refrigerator . Furthermore, its efficacy and action could be influenced by the specific biological environment, including the presence of other molecules, pH, and temperature.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Bromo-3,4,5-trifluoro-1-nitrobenzene involves the bromination of 3,4,5-trifluoronitrobenzene. This reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3,4,5-trifluoro-1-nitrobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: Although less common, the compound can undergo oxidation reactions under specific conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium methoxide or potassium thiolate in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride in hydrochloric acid.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic media.

Major Products

    Substitution: Formation of substituted derivatives like 2-amino-3,4,5-trifluoro-1-nitrobenzene.

    Reduction: Formation of 2-bromo-3,4,5-trifluoroaniline.

    Oxidation: Formation of various oxidized products depending on the reaction conditions.

Scientific Research Applications

2-Bromo-3,4,5-trifluoro-1-nitrobenzene has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-3,4,5-trifluoro-2-nitrobenzene
  • 3-Bromo-1,2,4-trifluoro-5-nitrobenzene
  • 2-Bromo-3,3,3-trifluoro-1-propene

Uniqueness

2-Bromo-3,4,5-trifluoro-1-nitrobenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. The presence of both electron-withdrawing (nitro and fluorine) and electron-donating (bromine) groups makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

4-bromo-1,2,3-trifluoro-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HBrF3NO2/c7-4-3(11(12)13)1-2(8)5(9)6(4)10/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RISQAVRTASTTPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)F)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HBrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30652031
Record name 2-Bromo-3,4,5-trifluoro-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020718-01-7
Record name 2-Bromo-3,4,5-trifluoro-1-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1020718-01-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-3,4,5-trifluoro-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-3,4,5-trifluoro-1-nitrobenzene
Reactant of Route 2
Reactant of Route 2
2-Bromo-3,4,5-trifluoro-1-nitrobenzene
Reactant of Route 3
Reactant of Route 3
2-Bromo-3,4,5-trifluoro-1-nitrobenzene
Reactant of Route 4
Reactant of Route 4
2-Bromo-3,4,5-trifluoro-1-nitrobenzene
Reactant of Route 5
Reactant of Route 5
2-Bromo-3,4,5-trifluoro-1-nitrobenzene
Reactant of Route 6
Reactant of Route 6
2-Bromo-3,4,5-trifluoro-1-nitrobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.